molecular formula C12H10N2O2 B13835371 (E)-5-(phenyldiazenyl)benzene-1,3-diol

(E)-5-(phenyldiazenyl)benzene-1,3-diol

Cat. No.: B13835371
M. Wt: 214.22 g/mol
InChI Key: AKEJWZBTXCLPTH-UHFFFAOYSA-N
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Description

. It is a type of azo dye, characterized by the presence of an azo group (-N=N-) linked to a phenyl group and a resorcinol moiety. This compound is known for its vibrant color and is used in various industrial applications, including as a dye and in photoresist compositions .

Preparation Methods

Phenylazoresorcinol can be synthesized through several methods. One common synthetic route involves the diazotization of aniline followed by coupling with resorcinol . The reaction typically proceeds under acidic conditions, where aniline is first converted to its diazonium salt using sodium nitrite and hydrochloric acid. This diazonium salt is then reacted with resorcinol to form phenylazoresorcinol.

Industrial production methods often involve similar processes but are optimized for higher yields and purity. For instance, the disulfonation of benzene followed by neutralization and extraction can be used to produce resorcinol, which is then coupled with a diazonium compound to form phenylazoresorcinol .

Mechanism of Action

The mechanism of action of phenylazoresorcinol involves its interaction with biological molecules through its azo group. The compound can undergo proton removal in the presence of hydroxide ions, leading to the formation of reactive intermediates . These intermediates can interact with proteins and other cellular components, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and conditions.

Comparison with Similar Compounds

Phenylazoresorcinol is similar to other azo dyes like Sudan G and Solvent Orange 1, which also contain azo groups linked to aromatic rings . phenylazoresorcinol is unique due to its specific structure, which includes a resorcinol moiety. This structure imparts distinct chemical properties, such as its ability to undergo specific substitution reactions and its use as a chromogenic reagent .

Similar compounds include:

These compounds share similar applications in dye chemistry and analytical chemistry but differ in their specific chemical properties and reactivity.

Properties

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

5-phenyldiazenylbenzene-1,3-diol

InChI

InChI=1S/C12H10N2O2/c15-11-6-10(7-12(16)8-11)14-13-9-4-2-1-3-5-9/h1-8,15-16H

InChI Key

AKEJWZBTXCLPTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC(=CC(=C2)O)O

Origin of Product

United States

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